molecular formula C9H13NO B188890 1-Azatricyclo[3.3.1.13,7]decan-4-one CAS No. 42949-24-6

1-Azatricyclo[3.3.1.13,7]decan-4-one

Cat. No.: B188890
CAS No.: 42949-24-6
M. Wt: 151.21 g/mol
InChI Key: XGZKYPXTXBKQTM-UHFFFAOYSA-N
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Description

1-Azatricyclo[3.3.1.13,7]decan-4-one is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-azatricyclo[3.3.1.13,7]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-9-7-1-6-2-8(9)5-10(3-6)4-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZKYPXTXBKQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CN(C2)CC1C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962805
Record name 1-Azatricyclo[3.3.1.1~3,7~]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42949-24-6
Record name 1-Azatricyclo(3.3.1.13,7)decan-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042949246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azatricyclo[3.3.1.1~3,7~]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azatricyclo[3.3.1.1,3,7]decan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Paraformaldehyde (2.2 g), in 320 ml 2% v/v H2SO4, is heated to boiling and 2.7 g (0.016 mole) of 8-aminomethyl-1,4-dioxaspiro[4,5]decane in 20 ml EtOH, is added over 4 hours. This mixture is then heated at reflux for 24 hours. The cooled reaction is washed with dichloromethane, then basified with 10N NaOH and extracted with dichloromethane. The combined extracts are dried over MgSO4 and stripped to dryness, giving 1.68 g (69%) of product.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azatricyclo[3.3.1.13,7]decan-4-one
Reactant of Route 2
1-Azatricyclo[3.3.1.13,7]decan-4-one
Reactant of Route 3
1-Azatricyclo[3.3.1.13,7]decan-4-one
Reactant of Route 4
1-Azatricyclo[3.3.1.13,7]decan-4-one
Reactant of Route 5
1-Azatricyclo[3.3.1.13,7]decan-4-one
Reactant of Route 6
1-Azatricyclo[3.3.1.13,7]decan-4-one
Customer
Q & A

Q1: What is known about the stereoselectivity of reactions involving 5-azaadamantan-2-one derivatives?

A: Research shows a strong preference for en face attack during the reduction of 4-eq,6-ax-diaryl-5-azaadamantan-2-ones with sodium borohydride in methanol. [] This stereoselectivity is attributed to a combination of steric and electronic factors within the molecule. [] Further supporting this, analysis of 2,9-bis(3-nitrophenyl)-1-azaadamantan-4-one reveals larger torsion angles on the arylpiperidinone side compared to the cyclohexanone side, potentially explaining the facial selectivity observed during nucleophilic addition to the carbonyl group. []

Q2: How does the structure of 1-azaadamantanones influence their chemical reactivity?

A: Studies on 1-azaadamantanone derivatives, including mono-, di-, and tri-ketone variations, indicate that the nitrogen atom significantly influences the compound's reactivity. [] Specifically, through-bond interactions between the nitrogen lone pair and the carbonyl groups strongly impact the basicity of the nitrogen. [] Additionally, the steric strain imposed by the adamantane skeleton, particularly when multiple carbonyl groups are present, favors the formation of gem-diols. []

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